3-(2-Chlorophenyl)pyridine
Overview
Description
3-(2-Chlorophenyl)pyridine is a compound that falls under the category of aromatic heterocyclic compounds . It contains a pyridine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .
Synthesis Analysis
The synthesis of this compound involves various methods including reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound has been confirmed using different techniques. X-ray diffraction (XRD) patterns reveal a monoclinic polycrystalline nature . The molecular formula is C11H8ClN .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it has been used in the synthesis of 2-pyridones, a key heterocycle in organic synthesis . The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .Mechanism of Action
While the specific mechanism of action for 3-(2-Chlorophenyl)pyridine is not mentioned in the search results, related compounds like Chlorpheniramine work by binding to the histamine H1 receptor, blocking the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Safety and Hazards
Future Directions
Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the optical limiting potential of 3-[(2-chlorophenyl)diazenyl]pyridine-2,6-diamine (1od) has been investigated, suggesting promising prospects as an optical limiter .
Properties
IUPAC Name |
3-(2-chlorophenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSYWLZDSFTCEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450840 | |
Record name | 3-(2-chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4381-37-7 | |
Record name | 3-(2-chlorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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